1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol
Description
1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 4-chlorobenzylamino-methyl substituent. The cyclopentanol core is a versatile scaffold in medicinal and materials chemistry, with substituents modulating reactivity, solubility, and bioactivity .
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[[(4-chlorophenyl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-3-11(4-6-12)9-15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2 |
InChI Key |
NUOYGLBXAGNFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-chlorobenzylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient production.
Purification steps: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentanone.
Reduction: Formation of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentane.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting or activating their function.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key attributes of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol with structurally related compounds:
*Note: Data for the target compound is inferred from analogs due to absence in evidence.
Key Observations :
- Chlorine Position : The target compound’s para-chlorine (vs. ortho in ) may enhance lipophilicity and alter steric interactions in receptor binding .
- Amino Group Variants: The benzylamino group in lacks chlorine but shares a similar aromatic backbone, which may reduce polarity compared to the target compound.
- Molecular Weight: The target compound’s higher molecular weight (~252 vs.
Biological Activity
1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclopentane ring, a hydroxyl group, and a chlorobenzyl amine substituent. The molecular formula is C13H18ClN, with a molecular weight of approximately 225.71 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Features
The structural features of this compound contribute to its biological activity. The presence of the chlorobenzyl group may enhance interactions with biological targets, while the cyclopentanol moiety provides a framework for various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN |
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | This compound |
Interaction Studies
Research indicates that compounds with structural similarities to this compound often exhibit significant interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are crucial for understanding the compound's pharmacological potential.
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
- Antitumor Activity : Compounds with similar amine functionalities have shown promising antitumor effects in various cancer cell lines. For instance, thiazole derivatives have demonstrated cytotoxicity against HT29 and Jurkat cells, suggesting that similar mechanisms may be applicable to this compound .
- Neurotransmitter Modulation : The interaction of analogous compounds with neurotransmitter receptors suggests that this compound may influence neurotransmission and could be explored for neuropharmacological applications .
- Antimicrobial Properties : Some compounds sharing structural features exhibited significant antimicrobial activity. The presence of electron-withdrawing groups like chlorine has been linked to enhanced antibacterial properties .
The mechanism of action for this compound is likely multifaceted, involving:
- Receptor Binding : Potential binding to various receptors in the central nervous system.
- Enzyme Inhibition : Interference with metabolic enzymes that could lead to altered biochemical pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)methylcyclopentan-1-ol | Chlorophenyl group attached to methyl-cyclopentanol | Potentially different pharmacological profiles |
| 1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol | Sulfanyl group instead of amino | Different reactivity due to sulfur presence |
| 1-(phenylamino)methylcyclopentan-1-ol | Amine group without chlorine | May exhibit different biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
